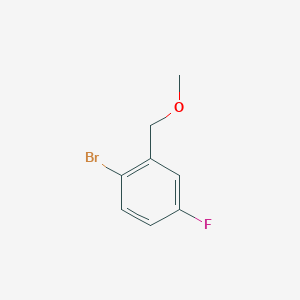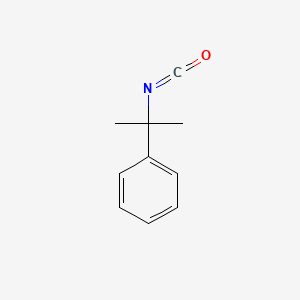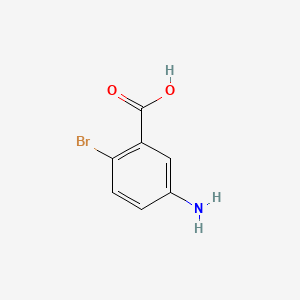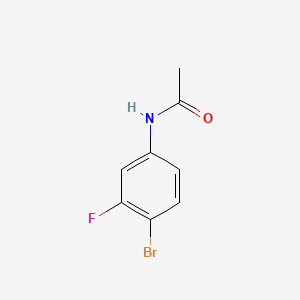
4'-Bromo-3'-fluoroacetanilide
説明
4’-Bromo-3’-fluoroacetanilide is a chemical compound with the molecular formula C8H7BrFNO . It is a substituted acetanilide .
Molecular Structure Analysis
The molecular structure of 4’-Bromo-3’-fluoroacetanilide consists of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to an acetamide group . The InChI code for the compound isInChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) . Physical And Chemical Properties Analysis
4’-Bromo-3’-fluoroacetanilide has a molecular weight of 232.05 g/mol . It has a melting point range of 149°C to 152°C . The compound has a XLogP3 value of 2, indicating its lipophilicity .科学的研究の応用
Quantum Mechanical Computation and Molecular Docking Analysis
A study by Arulaabaranam et al. (2020) explored the structural parameters and vibrational frequencies of a compound similar to 4'-Bromo-3'-fluoroacetanilide using density functional theory. They investigated the molecule's reactivity, stability, and charge transfer, providing insights into its potential use in quantum computing and molecular docking analyses. This research highlights the utility of such compounds in theoretical and computational chemistry (Arulaabaranam et al., 2020).
Synthesis of Key Pharmaceutical Intermediates
Research by Kumar et al. (2016) focused on the preparation of a compound structurally similar to 4'-Bromo-3'-fluoroacetanilide, which is used as an intermediate in synthesizing Nadifloxacin. This study underscores the significance of such halogenated acetanilides in pharmaceutical manufacturing, particularly in creating intermediates for more complex drug compounds (Kumar et al., 2016).
Enzymatic Interactions and Biological Studies
Ando and Gerig (1982) investigated the interaction of a structurally similar compound with alpha-chymotrypsin, revealing its potential as a tool in studying enzyme mechanisms and interactions. This research provides valuable insights into the biological activities and interactions of halogenated acetanilides with enzymes, highlighting their potential use in biochemistry and pharmacology (Ando & Gerig, 1982).
Investigation of Toxicological Effects
A study by Nakamura and Ueda (1965) examined the effects of fluoroacetanilide compounds on mammals and insects, offering insights into the toxicological aspects of these compounds. This research contributes to understanding the safety profile and potential risks associated with the use of halogenated acetanilides in various applications (Nakamura & Ueda, 1965).
Environmental and Chemical Reactions
Sorci and Macalady (1993) established quantitative structure-activity relationships for the hydrolysis of various acetanilides, including 4-bromoacetanilide. This study is pertinent to environmental chemistry, providing insights into how these compounds react and degrade in different environments, which is crucial for assessing their environmental impact (Sorci & Macalady, 1993).
Safety And Hazards
特性
IUPAC Name |
N-(4-bromo-3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWJRFYLETKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378366 | |
| Record name | 4'-Bromo-3'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3'-fluoroacetanilide | |
CAS RN |
351-30-4 | |
| Record name | N-(4-Bromo-3-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3'-fluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



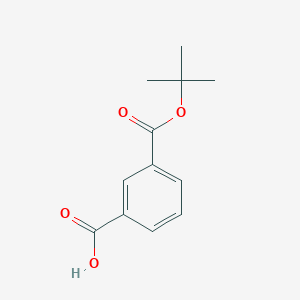
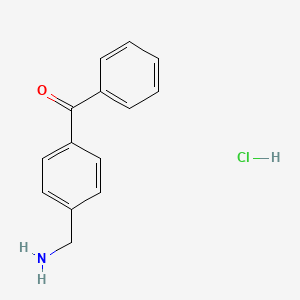
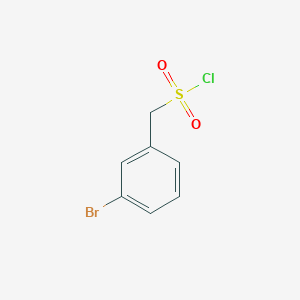
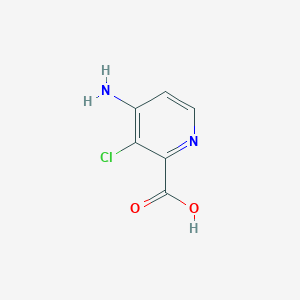
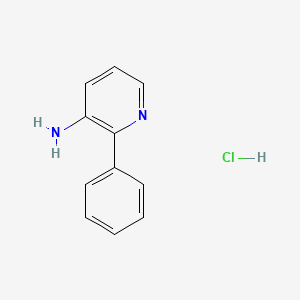

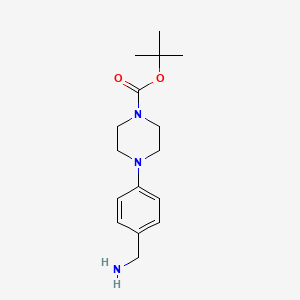
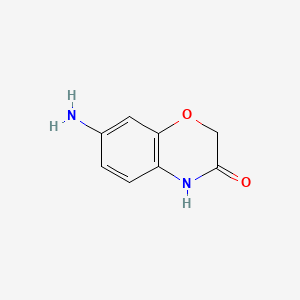
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


